REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[C:6]1([S:12]([CH2:15][CH3:16])(=[O:14])=[O:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.CN1CCCN(C)[C:19]1=[O:25].C(OC)(=[O:30])/C=C/C>C1COCC1>[CH3:19][O:25][C:1](=[O:30])[CH2:2][CH:3]([CH3:4])[CH:15]([S:12]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:14])=[O:13])[CH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
7.48 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CN1C(N(CCC1)C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)(=O)OC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 90 min.
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
quenched with sat. aqueous NH4Cl
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(C(C)S(=O)(=O)C1=CC=CC=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |